molecular formula C21H32N4O2 B4839896 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol

Cat. No. B4839896
M. Wt: 372.5 g/mol
InChI Key: SCLQKAYITKVKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a type of G protein-coupled receptor that is involved in the regulation of the dopaminergic system in the brain.

Mechanism of Action

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol acts as a selective antagonist of the dopamine D3 receptor, which is a type of G protein-coupled receptor that is involved in the regulation of the dopaminergic system in the brain. By blocking the activity of the D3 receptor, 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol can modulate the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can have a positive effect on mood, motivation, and reward. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-seeking behavior. This suggests that 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol may have potential applications in the treatment of drug addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has a number of advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of the dopaminergic system. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions.
One limitation of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has not been extensively studied in humans, so its potential applications in clinical settings are not yet clear.

Future Directions

There are a number of future directions for 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol research. One area of interest is the potential use of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol in the treatment of drug addiction. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-seeking behavior. This suggests that 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol may have potential applications in the treatment of drug addiction and other psychiatric disorders.
Another area of interest is the potential use of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol in the treatment of Parkinson's disease. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. This suggests that 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol may have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Conclusion
In conclusion, 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol is a promising compound that has been extensively studied for its potential applications in scientific research. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of the dopaminergic system. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has a number of potential applications in the treatment of drug addiction, Parkinson's disease, and other psychiatric and neurodegenerative disorders. While there are still many unanswered questions about the long-term effects of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol on the body, its potential for use in scientific research and clinical applications is exciting and warrants further investigation.

Scientific Research Applications

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of drug addiction, schizophrenia, and other psychiatric disorders. 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the release of dopamine in the brain.

properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-(3-pyrazol-1-ylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-2-27-21-8-4-3-7-19(21)17-24-15-14-23(18-20(24)9-16-26)11-6-13-25-12-5-10-22-25/h3-5,7-8,10,12,20,26H,2,6,9,11,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLQKAYITKVKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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